

## Butoconazole Nitrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butoconazole Nitrate

Cat. No.: B1668105

Get Quote

CAS Number: 64872-77-1

This technical guide provides an in-depth overview of **butoconazole nitrate**, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, synthesis, and clinical efficacy. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.

### **Physicochemical Properties**

**Butoconazole nitrate** is a synthetic imidazole derivative. Its fundamental physicochemical characteristics are summarized in the table below.

| Property          | Value                                                    |
|-------------------|----------------------------------------------------------|
| CAS Number        | 64872-77-1[1][2][3][4][5]                                |
| Molecular Formula | C19H17Cl3N2S · HNO3[4]                                   |
| Molecular Weight  | 474.79 g/mol [2][4]                                      |
| Appearance        | White to light yellow powder or crystals[1]              |
| Melting Point     | Approximately 163 °C[2]                                  |
| Solubility        | Soluble in DMF and DMSO; sparingly soluble in ethanol[3] |



# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Butoconazole nitrate** exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14-alpha-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[6]

By inhibiting lanosterol 14-alpha-demethylase, **butoconazole nitrate** blocks the conversion of lanosterol to ergosterol.[6][7][8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[6] The altered sterol composition increases membrane permeability, leading to the leakage of essential cellular contents and ultimately resulting in fungal cell death.[6] **Butoconazole nitrate** exhibits selectivity for fungal lanosterol 14-alpha-demethylase over the corresponding human enzyme, which contributes to its therapeutic profile.[6]



Click to download full resolution via product page

**Butoconazole Nitrate**'s inhibition of the ergosterol biosynthesis pathway.

#### **In Vitro Antifungal Activity**

**Butoconazole nitrate** has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly Candida species. The minimum inhibitory concentration (MIC) is a



key quantitative measure of an antifungal agent's in vitro potency.

| Organism             | MIC Range (μg/mL) |
|----------------------|-------------------|
| Candida albicans     | 0.05 - >100       |
| Candida tropicalis   | 0.1 - >100        |
| Candida glabrata     | 0.1 - >100        |
| Candida parapsilosis | 0.1 - 50          |
| Candida krusei       | 0.2 - >100        |

Note: MIC values can vary depending on the specific strain and testing methodology.

### **Experimental Protocols**

## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of **butoconazole nitrate** against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.





Click to download full resolution via product page

Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### **Synthesis of Butoconazole Nitrate**



The synthesis of **butoconazole nitrate** involves a multi-step chemical process. A general outline of the synthesis is provided below.

- Preparation of the imidazole intermediate: This typically involves the reaction of imidazole with a suitable chloroalkylphenyl derivative.
- Thioether formation: The imidazole intermediate is then reacted with a dichlorophenylthiol to form the thioether linkage.
- Nitrate salt formation: The final step is the reaction of the butoconazole free base with nitric acid to yield butoconazole nitrate.

A more detailed, though not exhaustive, synthetic route involves the reaction of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole with 2,6-dichlorothiophenol, followed by treatment with nitric acid.

### **Clinical Efficacy in Vulvovaginal Candidiasis**

**Butoconazole nitrate** has been extensively studied in clinical trials for the treatment of vulvovaginal candidiasis (VVC). The following tables summarize the clinical and mycological cure rates from various studies.

Table 1: Clinical and Mycological Cure Rates of **Butoconazole Nitrate** (2% cream) vs. Miconazole Nitrate (2% cream)

| Treatment<br>Group         | Duration | Clinical Cure<br>Rate (8-10<br>days post-<br>treatment) | Mycological<br>Cure Rate (8-<br>10 days post-<br>treatment) | Therapeutic<br>Cure Rate (30<br>days post-<br>treatment) |
|----------------------------|----------|---------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------|
| Butoconazole<br>Nitrate 2% | 3 days   | 95%                                                     | 95%                                                         | 57.8%                                                    |
| Miconazole<br>Nitrate 2%   | 7 days   | 91%                                                     | 91%                                                         | 61.4%                                                    |



Table 2: Efficacy of Single-Dose **Butoconazole Nitrate** (2% bioadhesive cream) vs. 7-Day Miconazole Nitrate

| Treatment<br>Group                          | Clinical Cure<br>Rate (8-10<br>days post-<br>treatment) | Mycological<br>Cure Rate (8-<br>10 days post-<br>treatment) | Clinical Cure<br>Rate (30 days<br>post-<br>treatment) | Mycological<br>Cure Rate (30<br>days post-<br>treatment) |
|---------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|
| Butoconazole<br>Nitrate 2%<br>(single dose) | 92%                                                     | 87%                                                         | 88%                                                   | 74%                                                      |
| Miconazole<br>Nitrate 2% (7<br>days)        | 92%                                                     | 87%                                                         | -                                                     | -                                                        |

Table 3: Time to Symptom Relief: Butoconazole Nitrate vs. Fluconazole

| Treatment Group               | Median Time to First Symptom Relief (hours) |
|-------------------------------|---------------------------------------------|
| Butoconazole Nitrate 2% Cream | 17.5                                        |
| Fluconazole 150 mg tablet     | 22.9                                        |

# Experimental Protocol: Clinical Trial for Vulvovaginal Candidiasis

The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of **butoconazole nitrate** for the treatment of VVC.





Click to download full resolution via product page

Generalized workflow for a clinical trial of butoconazole nitrate in VVC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-day treatment with butoconazole nitrate for vulvovaginal candidiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Butoconazole Nitrate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668105#butoconazole-nitrate-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com